2,5-Dimethoxyisonicotinaldehyde

Description

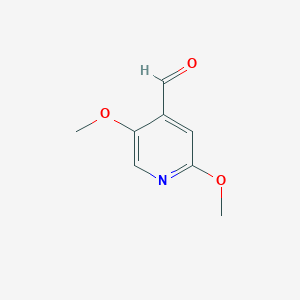

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxypyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-4-9-8(12-2)3-6(7)5-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZSXGWZEONLMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479387 | |

| Record name | 2,5-DIMETHOXYISONICOTINALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867267-25-2 | |

| Record name | 2,5-Dimethoxy-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867267-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-DIMETHOXYISONICOTINALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dimethoxyisonicotinaldehyde and Analogues

Precursor-Based Synthetic Routes

The construction of 2,5-dimethoxyisonicotinaldehyde often begins with a pyridine (B92270) ring that already possesses some of the required functional groups. The subsequent steps then focus on introducing the remaining methoxy (B1213986) and aldehyde moieties in a controlled manner.

A common and effective strategy for synthesizing this compound involves the O-methylation of a hydroxyl-substituted precursor. This approach is particularly useful when the corresponding hydroxylated pyridine is more readily accessible. A key precursor in this route is 5-hydroxy-2-methoxyisonicotinaldehyde.

The methylation of the hydroxyl group at the 5-position is typically accomplished using a suitable methylating agent in the presence of a base. Common methylating agents include dimethyl sulfate (B86663) and methyl iodide. The base serves to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the methylating agent.

Table 1: Methylation Reaction Parameters

| Precursor | Methylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| 5-hydroxy-2-methoxyisonicotinaldehyde | Dimethyl sulfate | Potassium carbonate | Acetone (B3395972) | This compound |

The choice of base and solvent is crucial for the efficiency of the reaction. Stronger bases like sodium hydride can be used to ensure complete deprotonation, while milder bases like potassium carbonate are often sufficient and easier to handle. The solvent should be inert to the reaction conditions and capable of dissolving the reactants.

The synthesis of this compound can also be approached through the regioselective functionalization of a pre-existing 2,5-dimethoxypyridine (B1356635) ring. The challenge in this approach lies in directing the introduction of the formyl group specifically to the 4-position (the isonicotinaldehyde position).

The electronic properties of the pyridine ring, influenced by the nitrogen atom and the two methoxy groups, play a significant role in determining the regioselectivity of electrophilic substitution reactions. nih.govnih.gov The nitrogen atom is electron-withdrawing, which generally deactivates the ring towards electrophilic attack. However, the methoxy groups are electron-donating through resonance, which can activate certain positions. The interplay of these electronic effects, along with steric considerations, dictates the site of functionalization. nih.gov

Directing groups can be employed to control the position of incoming electrophiles. researchgate.netacs.org In some cases, a temporary directing group is installed on the pyridine ring, which then guides the formylating agent to the desired position. After the reaction, the directing group is removed. Recent advancements have also focused on directing group-free methods for the meta-C-H functionalization of pyridines, which could potentially be applied to the synthesis of this compound. nih.gov

Formylation Reactions in the Synthesis of Related Compounds

While specific examples of the direct formylation of 2,5-dimethoxypyridine to yield this compound are not extensively documented in readily available literature, several classical formylation reactions are widely used for introducing aldehyde groups onto aromatic and heterocyclic rings. These reactions provide valuable insights into the potential strategies that could be adapted for this specific synthesis.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netorganic-chemistry.orgchemistrysteps.comambeed.com The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.orgthieme-connect.de This in-situ generated electrophilic iminium salt then attacks the aromatic ring. chemistrysteps.com

This reaction is particularly effective for activated systems. organic-chemistry.orgijpcbs.com The presence of electron-donating groups on the aromatic ring enhances its nucleophilicity, facilitating the electrophilic substitution. chemistrysteps.com While the direct Vilsmeier-Haack formylation of pyridines can be challenging due to the ring's inherent electron deficiency, the reaction has been successfully applied to various substituted pyridines and other heterocyclic systems. researchgate.netthieme-connect.comacs.orgrsc.org For instance, the synthesis of substituted pyridines and pyridin-2(1H)-ones has been achieved through Vilsmeier-Haack type reactions. ijpcbs.comacs.org

Table 2: Vilsmeier-Haack Reaction Components

| Substrate Type | Reagents | Key Intermediate |

|---|---|---|

| Electron-rich arenes | DMF, POCl₃ | Chloroiminium salt (Vilsmeier reagent) |

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. wikipedia.orgunacademy.comtestbook.comjk-sci.commychemblog.comnumberanalytics.comsynarchive.comallen.in The reaction involves treating a phenol (B47542) with chloroform (B151607) in a basic aqueous solution. jk-sci.com The key reactive species is dichlorocarbene (B158193), which is generated in situ from chloroform and the base. wikipedia.orgtestbook.com This electrophilic carbene then preferentially attacks the electron-rich phenoxide ion at the ortho position. wikipedia.orgmychemblog.com

While the standard Reimer-Tiemann reaction is primarily used for phenols, it has been applied to other hydroxy-aromatic compounds like naphthols and certain electron-rich heterocycles such as pyrroles and indoles. unacademy.comtestbook.comjk-sci.comlscollege.ac.in For instance, the Reimer-Tiemann reaction of pyrrole (B145914) can lead to the formation of 3-chloropyridine (B48278) through a ring-expansion rearrangement. chemistnotes.com The reaction's applicability to hydroxypyridines has also been explored, although challenges in work-up and product isolation can arise due to the nature of the products. researchgate.net A variation of this reaction, substituting chloroform with carbon tetrachloride, can yield phenolic acids instead of aldehydes. lscollege.ac.in

The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA) as the formylating agent. chemeurope.comwikipedia.orgecu.eduuni.edu The reaction is typically carried out in an acidic medium, such as acetic acid or trifluoroacetic acid. thieme-connect.demdma.ch The electrophilic species is believed to be an iminium ion derived from HMTA. chemeurope.com

The Duff reaction generally directs the formyl group to the ortho position relative to a hydroxyl group. wikipedia.orgresearchgate.net However, if the ortho positions are blocked, para-formylation can occur. wikipedia.org The reaction requires a strongly activated aromatic ring. chemeurope.comwikipedia.org While traditionally used for phenols, modifications using trifluoroacetic acid have expanded its scope to include other aromatic hydrocarbons. mdma.ch The reaction has been used to synthesize various hydroxybenzaldehydes, including syringaldehyde (B56468) from the corresponding phenol. wikipedia.org The reaction has also been attempted on substrates like 2-hydroxypyridine, though without success in some reported cases. uni.edu

Table 3: Comparison of Formylation Reactions

| Reaction | Typical Substrate | Reagents | Key Feature |

|---|---|---|---|

| Vilsmeier-Haack | Electron-rich aromatics/heterocycles | DMF, POCl₃ | Uses an iminium salt electrophile |

| Reimer-Tiemann | Phenols | Chloroform, Base | Involves a dichlorocarbene intermediate; ortho-selective |

Oxidation and Reduction Strategies in Synthesis

The synthesis of this compound often involves precise oxidation and reduction steps to functionalize the pyridine ring and introduce the aldehyde group.

Selective Oxidation of Precursors

The selective oxidation of a methyl group on a substituted pyridine ring is a key strategy for introducing the aldehyde functionality. One common precursor is 2,5-dimethoxytoluene. Strong oxidizing agents are used to convert the methyl group into an aldehyde. bloomtechz.com Commonly used oxidizing agents for this transformation include chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄). bloomtechz.com The reaction is typically carried out in an acidic medium, such as a mixture of sulfuric acid and acetic acid. bloomtechz.com This environment facilitates the selective oxidation of the methyl group while preserving the methoxy groups on the aromatic ring. bloomtechz.com

Another approach involves the oxidation of a hydroxymethyl group. For instance, the oxidation of (2,5-dimethoxypyridin-4-yl)methanol would yield this compound. While specific examples for this exact transformation are not detailed in the provided results, the oxidation of methanol (B129727) to formaldehyde (B43269) is a well-established industrial process. mdpi.com Catalysts such as iron molybdate (B1676688) (Fe₂(MoO₄)₃) with an excess of MoO₃ are commonly used for this type of alcohol oxidation. mdpi.com Bifunctional catalysts, like V₂O₅/TiO₂, have also been shown to be effective in the selective oxidation of methanol. nih.govrsc.orgrsc.orgresearchgate.net These catalysts possess both redox and acidic properties, which can be crucial for achieving high selectivity. nih.govrsc.orgresearchgate.net

Aldehyde Group Reduction Pathways (e.g., to methanol derivatives)

The reduction of the aldehyde group in this compound to a primary alcohol, (2,5-dimethoxypyridin-4-yl)methanol, is a fundamental transformation in organic synthesis. This can be achieved using various reducing agents. While the direct reduction of this compound is not explicitly described, general methods for aldehyde reduction are widely applicable. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents are effective in converting aldehydes and ketones to their corresponding alcohols.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for the construction of complex molecules like this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions could be employed in the synthesis of this compound and its analogs. For example, a palladium-catalyzed approach could involve the coupling of a suitably functionalized pyridine derivative with a carbon monoxide source to introduce the aldehyde group.

Research has demonstrated the use of palladium catalysts for the diheteroarylation of 2,5-dibromothiophene (B18171) derivatives, showcasing the versatility of this approach in creating complex aromatic systems. d-nb.inforesearchgate.net In these reactions, catalysts like Pd(OAc)₂ and PdCl(C₃H₅)(dppb) have been used effectively. d-nb.inforesearchgate.net Similarly, palladium-catalyzed hydroamination has been used in the stereoselective synthesis of 2,5-disubstituted morpholines. rsc.org Furthermore, palladium-catalyzed/copper-mediated cross-coupling reactions have been developed for the synthesis of 2-aryldihydropyrimidines. nih.gov These examples highlight the potential of palladium catalysis in the synthesis of substituted heterocyclic compounds. A systematic screening of palladium catalysts is often necessary to determine the optimal conditions for a specific transformation. purdue.edu

Phase Transfer Catalysis in Derivatization

Phase transfer catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases. researchgate.netyoutube.com This method utilizes a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, to transport a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. youtube.comcrdeepjournal.org

In the context of synthesizing derivatives of this compound, PTC can be particularly useful. For instance, in the synthesis of 2,5-dimethoxybenzaldehyde (B135726), a related compound, phase transfer catalysts like polyethylene (B3416737) glycol (PEG 10,000) have been shown to be effective in the Reimer-Tiemann reaction, a method for ortho-formylation of phenols. cqu.edu.cn This suggests that PTC could be applied to the derivatization of precursors to this compound, potentially improving yields and reaction conditions. The use of PTC is widespread in the manufacturing of fine chemicals and organic intermediates due to its efficiency and environmentally friendly nature. researchgate.net

Purity Optimization and Isolation Techniques in Synthesis

The isolation and purification of the final product are critical steps to ensure the desired quality of this compound. Common laboratory techniques for purification include crystallization, chromatography, and distillation.

For solid compounds like 2,5-dimethoxybenzaldehyde, recrystallization from a suitable solvent system, such as ethanol/water, is an effective method for purification. chemicalbook.com The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures.

Chromatographic techniques are also widely used for purification. Column chromatography, using stationary phases like silica (B1680970) gel or alumina, can separate the desired product from impurities based on their differential adsorption. For more specialized separations, techniques like gel and ion-exchange chromatography can be employed. nih.gov The progress of the purification can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). chemicalbook.comchemicalbook.com

Distillation, particularly vacuum distillation, is suitable for purifying liquid products or solids with relatively low melting points. chemicalbook.com This method separates compounds based on their boiling points, and performing it under vacuum allows for distillation at lower temperatures, which is beneficial for thermally sensitive compounds.

Reactivity and Transformational Chemistry of 2,5 Dimethoxyisonicotinaldehyde

Aldehyde Functional Group Transformations

The reactivity of 2,5-Dimethoxyisonicotinaldehyde is significantly influenced by its aldehyde functional group. This group is the primary site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Reactions with Nucleophiles

The aldehyde group in this compound possesses a partially positive carbon atom, making it an electrophilic center susceptible to attack by nucleophiles. youtube.com This fundamental reactivity allows for the formation of new carbon-heteroatom and carbon-carbon bonds.

Common nucleophilic addition reactions involving aldehydes include reactions with:

Oxygen Nucleophiles: Such as water and alcohols, leading to the formation of hydrates and hemiacetals/acetals, respectively.

Nitrogen Nucleophiles: Including primary and secondary amines, which react to form imines and enamines.

Carbon Nucleophiles: Grignard reagents and organolithium compounds add to the aldehyde to create secondary alcohols.

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. youtube.com The reaction can be catalyzed by either acid or base. youtube.com

Condensation Reactions

Condensation reactions are a cornerstone of carbonyl chemistry, and this compound can participate in such transformations. These reactions typically involve the reaction of the aldehyde with a nucleophilic enolate or an equivalent species, leading to the formation of a new carbon-carbon bond and the subsequent elimination of a small molecule, often water.

A prominent example is the Aldol (B89426) condensation . In this reaction, an enolate ion attacks the aldehyde carbonyl group. The resulting aldol addition product can then undergo dehydration to yield an α,β-unsaturated aldehyde. While specific examples for this compound are not extensively documented in the provided results, the general principle of the aldol condensation is well-established. youtube.com The reaction of an aldehyde with itself or another enolizable carbonyl compound in the presence of a base or acid catalyst is a powerful tool for C-C bond formation. youtube.com

Another relevant transformation is the Claisen-Schmidt condensation , which is a type of mixed aldol condensation. In a related example, 2,5-dimethoxybenzaldehyde (B135726) undergoes a mixed aldol condensation with acetone (B3395972) in the presence of sodium hydroxide (B78521) to form 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one. researchgate.net This suggests that this compound could undergo similar reactions with ketones to form α,β-unsaturated ketones.

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde functional group is readily oxidized to a carboxylic acid. wikipedia.org This transformation is a key reaction for modifying the electronic and steric properties of the molecule. Various oxidizing agents can be employed for this purpose.

| Oxidizing Agent | Product |

| Potassium permanganate (B83412) (KMnO4) | 2,5-Dimethoxyisonicotinic acid |

| Nitric acid (HNO3) | 2,5-Dimethoxyisonicotinic acid |

| Chromium(VI) oxide (CrO3) | 2,5-Dimethoxyisonicotinic acid |

| Tollens' reagent ([Ag(NH3)2]+) | 2,5-Dimethoxyisonicotinic acid |

The oxidation with Tollens' reagent, also known as the silver-mirror test, is a classic qualitative test for aldehydes. wikipedia.org It selectively oxidizes aldehydes to carboxylic acids without affecting other functional groups like carbon-carbon double bonds. wikipedia.org

Reductive Transformations

The aldehyde group can be reduced to a primary alcohol or even completely deoxygenated to a methyl group. These reductive transformations provide pathways to different classes of compounds.

| Reduction Method | Product |

| Catalytic Hydrogenation (e.g., H2/Pd, Pt, or Ni) | (2,5-Dimethoxypyridin-4-yl)methanol |

| Hydride Reduction (e.g., NaBH4, LiAlH4) | (2,5-Dimethoxypyridin-4-yl)methanol |

| Wolff-Kishner Reduction (H2NNH2, KOH, heat) | 2,5-Dimethoxy-4-methylpyridine (B12100236) |

| Clemmensen Reduction (Zn(Hg), HCl) | 2,5-Dimethoxy-4-methylpyridine |

The Wolff-Kishner and Clemmensen reductions are powerful methods for the complete deoxygenation of the aldehyde to a methyl group. The Wolff-Kishner reduction is performed under strongly basic conditions, while the Clemmensen reduction utilizes strongly acidic conditions. msu.edu

Aromatic Ring Functionalization and Substitution Reactions

The pyridine (B92270) ring of this compound, being an aromatic system, can undergo substitution reactions. The nature and position of the existing substituents significantly influence the reactivity and regioselectivity of these reactions.

Electrophilic Aromatic Substitution (Indirectly related)

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comdalalinstitute.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a benzenium or arenium ion. dalalinstitute.comtotal-synthesis.com

The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of electron-donating groups, such as the two methoxy (B1213986) groups in this compound, can activate the ring towards electrophilic attack. Methoxy groups are ortho, para-directing activators. In this specific molecule, the positions ortho and para to the methoxy groups are already substituted or are the nitrogen atom itself. The aldehyde group is a deactivating group and a meta-director. lkouniv.ac.in Therefore, predicting the site of electrophilic attack would require a careful consideration of the combined electronic effects of all substituents.

Nucleophilic Aromatic Substitution (Indirectly related)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in which a nucleophile displaces a leaving group on an aromatic ring. The feasibility of such reactions is highly dependent on the electronic nature of the aromatic system. Aromatic rings, being electron-rich, are generally poor substrates for nucleophilic attack unless activated by potent electron-withdrawing groups. capes.gov.br

In the context of pyridine and its derivatives, the nitrogen atom inherently makes the ring more electron-deficient compared to benzene, thus facilitating nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen). stackexchange.comuoanbar.edu.iqquora.com This is because the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, leading to significant stabilization. stackexchange.comuoanbar.edu.iq

Formation of Heterocyclic Derivatives

The aldehyde functionality of this compound serves as a versatile handle for the construction of a wide array of heterocyclic systems. Its ability to participate in condensation and cyclization reactions makes it a valuable precursor for the synthesis of complex, polycyclic molecules with potential biological activity.

Aromatic aldehydes are key starting materials in numerous named reactions that lead to the formation of heterocycles. For instance, the Friedländer annulation, a classic method for quinoline (B57606) synthesis, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. While not directly applicable to this compound as the amine component, it can serve as the aldehyde partner in related multi-component reactions that yield quinoline derivatives. nih.govresearchgate.netresearchgate.netorganic-chemistry.org

Similarly, pyridopyrimidines, a class of nitrogen-containing heterocycles with significant pharmacological interest, can be synthesized from precursors derived from aromatic aldehydes. capes.gov.brstackexchange.comwalisongo.ac.idnih.govnih.govmdpi.com For example, a common strategy involves the condensation of an aminopyrimidine with a β-dicarbonyl compound, which can be generated in situ from an α,β-unsaturated ketone derived from an aromatic aldehyde. Although specific examples utilizing this compound are not explicitly detailed in the literature, its structural features suggest its potential as a starting material in analogous synthetic routes. The presence of the dimethoxy-substituted pyridine core could impart unique properties to the resulting heterocyclic products.

The following table summarizes some general methods for the synthesis of functionalized heterocycles where an aromatic aldehyde, such as this compound, could potentially be employed.

| Heterocycle | General Synthetic Method | Potential Role of this compound |

| Quinolines | Friedländer Synthesis and related multi-component reactions | As the aldehyde component reacting with a 2-aminoaryl ketone or a compound with an active methylene group and an aniline. |

| Pyrido[2,3-d]pyrimidines | Condensation of aminopyrimidines with α,β-unsaturated carbonyl compounds or their precursors. | As the precursor to the α,β-unsaturated carbonyl component through aldol-type condensation reactions. |

| Dihydroquinolines | Multi-component reaction of an aniline, an aldehyde, and an activated alkene or alkyne. | As the aldehyde component in the three-component reaction. |

The aldehyde group of this compound is a prime site for reactions that initiate cyclization cascades. Condensation with a variety of binucleophilic reagents can lead to the formation of a diverse range of heterocyclic rings fused to the pyridine core. For example, reaction with hydrazines could yield pyrazoles or pyridazines, while reaction with hydroxylamine (B1172632) could lead to oxazoles.

Furthermore, the aldehyde can be transformed into other functional groups that are precursors for cyclization. For instance, reduction to the corresponding alcohol followed by conversion to a halide would furnish a substrate for intramolecular cyclization if a suitable nucleophile is present on a side chain. Alternatively, oxidation to the carboxylic acid would open up another set of possibilities for forming heterocyclic systems, such as oxadiazoles (B1248032) or thiadiazoles, through condensation with appropriate reagents. The rich chemistry of the aldehyde group, coupled with the electronic and steric influences of the dimethoxy-substituted pyridine ring, makes this compound a promising scaffold for the synthesis of novel heterocyclic compounds.

Coordination Chemistry: Ligand Behavior of this compound

The field of coordination chemistry extensively utilizes ligands derived from aldehydes through the formation of Schiff bases. A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed by the condensation of a primary amine with an aldehyde or ketone. ekb.eg this compound, with its aldehyde functionality, is an excellent precursor for the synthesis of Schiff base ligands.

The resulting Schiff bases, often possessing additional donor atoms from the amine precursor, can act as chelating agents, binding to metal ions to form stable coordination complexes. walisongo.ac.idekb.egtubitak.gov.trresearchgate.netresearchgate.net The imine nitrogen of the Schiff base is a good donor, and the pyridine nitrogen of the this compound backbone can also participate in coordination, potentially leading to bidentate or even polydentate ligands.

The electronic properties of the 2,5-dimethoxy-substituted pyridine ring can influence the coordination properties of the resulting ligand. The electron-donating methoxy groups can increase the electron density on the pyridine nitrogen, potentially enhancing its coordinating ability. The specific geometry and stability of the resulting metal complexes will depend on the nature of the metal ion, the other ligands in the coordination sphere, and the steric and electronic properties of the Schiff base ligand derived from this compound.

The table below provides examples of metal complexes formed with Schiff base ligands derived from analogous aromatic aldehydes, illustrating the potential coordination behavior of ligands derived from this compound.

| Metal Ion | Aldehyde Precursor for Schiff Base | Resulting Complex Geometry |

| Cu(II) | Salicylaldehyde | Square planar |

| Ni(II) | Salicylaldehyde | Square planar |

| Co(II) | 2-Hydroxy-1-naphthaldehyde | Tetrahedral or Octahedral |

| Zn(II) | Pyridine-2-carbaldehyde | Tetrahedral or Octahedral |

| Fe(III) | 2-Furancarboxaldehyde | Octahedral |

Computational and Theoretical Investigations of 2,5 Dimethoxyisonicotinaldehyde

Electronic Structure Analysis and Molecular Geometry

The electronic structure of a molecule dictates its reactivity and physical properties. In 2,5-Dimethoxyisonicotinaldehyde, the arrangement of electrons is influenced by the pyridine (B92270) ring, the aldehyde group, and the two methoxy (B1213986) groups. The nitrogen atom in the pyridine ring and the oxygen atoms of the aldehyde and methoxy groups are electronegative, leading to a specific distribution of electron density across the molecule.

Table 1: Predicted Molecular Geometry of this compound

| Feature | Predicted Geometry | Ideal Bond Angles |

|---|---|---|

| Pyridine Ring | Planar | ~120° |

| Aldehyde Group (CHO) | Trigonal Planar | ~120° |

| Methoxy Groups (OCH₃) | Tetrahedral (at Carbon) | ~109.5° |

Note: This is an interactive table based on generalized principles of molecular geometry.

Spectroscopic Property Prediction (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation.

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. Computational calculations can predict these frequencies, which correspond to the stretching and bending of bonds like C=O (aldehyde), C-O (methoxy), C-N (pyridine), and C-H. These predicted spectra can aid in the identification and characterization of the compound.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon-¹³ (¹³C NMR). nih.gov The chemical shift of a nucleus is influenced by the surrounding electron density. oregonstate.edu Computational models can estimate these chemical shifts. pdx.edu For this compound, distinct signals would be predicted for the protons on the pyridine ring, the aldehyde proton, and the protons of the two methoxy groups. oregonstate.eduillinois.edu The chemical shifts are sensitive to the electronic environment, making them a powerful tool for structure elucidation. nih.govucl.ac.uk

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) Range |

|---|---|

| Aldehyde (CHO) | 9.5 - 10.5 |

| Aromatic (Pyridine Ring) | 7.0 - 8.5 |

| Methoxy (OCH₃) | 3.5 - 4.5 |

Note: This is an interactive table. The values are approximate and can vary based on the solvent and other experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) Range |

|---|---|

| Aldehyde (C=O) | 185 - 200 |

| Aromatic (Pyridine Ring) | 110 - 160 |

| Methoxy (OCH₃) | 50 - 65 |

Note: This is an interactive table. The values are approximate and can vary based on the solvent and other experimental conditions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to investigate the potential reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely pathways for chemical transformations. For example, the aldehyde group is susceptible to nucleophilic attack, and computational studies can model the reaction coordinates of such processes. These simulations provide insights into the activation energies and reaction kinetics, which are crucial for understanding and predicting the chemical behavior of the compound. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. rsc.orgmdpi.comresearchgate.net For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with a biological target. researchgate.net

Conformational analysis, a key aspect of MD simulations, explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.netbeilstein-journals.org The orientation of the methoxy groups relative to the pyridine ring, for instance, can be studied to determine the most stable conformers. beilstein-journals.org Understanding the conformational landscape is essential as it can significantly influence the molecule's properties and biological activity. researchgate.net The results of these simulations can highlight the dominant conformations and the energy barriers between them. mdpi.com

Structure-Activity Relationship (SAR) Studies in Related Chemical Classes

While direct SAR studies on this compound may be limited, valuable insights can be gleaned from related chemical classes. For instance, studies on other substituted pyridines or aromatic aldehydes can provide a framework for understanding how modifications to the structure of this compound might affect its biological activity. nih.gov

A recent study on 2,5-dimethoxyphenylpiperidines as serotonin (B10506) 5-HT2A receptor agonists highlighted the importance of the 2,5-dimethoxy substitution pattern for activity. nih.govnih.gov Although the core scaffold is different, these findings suggest that the electronic and steric properties conferred by the two methoxy groups can be critical for molecular recognition by biological targets. nih.gov SAR studies on related compounds can guide the design of new analogs of this compound with potentially enhanced or modified activities. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2,5-Dimethoxyisonicotinaldehyde, ¹H and ¹³C NMR are fundamental for confirming the arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the connectivity between adjacent protons. Based on the structure of this compound, a ¹H NMR spectrum would be expected to show distinct signals for the aldehyde proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the two methoxy (B1213986) groups.

The aldehyde proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of 9-10 ppm, due to the strong deshielding effect of the carbonyl group. The two aromatic protons on the pyridine ring are in unique chemical environments and would therefore be expected to appear as two distinct singlets. Their chemical shifts would be influenced by the electron-donating methoxy groups and the electron-withdrawing aldehyde and ring nitrogen. The six protons of the two methoxy groups (-OCH₃) would likely appear as two separate singlets in the upfield region (typically 3-4 ppm), as their positions on the pyridine ring are not equivalent.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Signal | Expected Chemical Shift (ppm) Range | Assignment |

|---|---|---|---|

| Aldehyde Proton | Singlet | 9.0 - 10.5 | H-C=O |

| Aromatic Proton | Singlet | 7.0 - 8.5 | Pyridine Ring H |

| Aromatic Proton | Singlet | 7.0 - 8.5 | Pyridine Ring H |

| Methoxy Protons | Singlet | 3.5 - 4.5 | -OCH₃ |

| Methoxy Protons | Singlet | 3.5 - 4.5 | -OCH₃ |

Note: This table is illustrative and based on theoretical principles. Actual chemical shifts require experimental measurement.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be expected to show a signal for the aldehyde carbonyl carbon at the most downfield position (typically 190-200 ppm). The carbons of the pyridine ring would appear in the aromatic region (around 110-160 ppm), with the carbons directly attached to the electronegative oxygen and nitrogen atoms appearing further downfield. The two methoxy carbons would be observed in the upfield region (typically 55-65 ppm).

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Type | Expected Chemical Shift (ppm) Range | Assignment |

|---|---|---|

| Aldehyde Carbonyl | 185 - 200 | C=O |

| Aromatic Carbons | 110 - 170 | Pyridine Ring Carbons (5 signals) |

| Methoxy Carbons | 55 - 65 | -OCH₃ Carbons (2 signals) |

Note: This table is illustrative and based on theoretical principles. Actual chemical shifts require experimental measurement.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguously assigning the proton and carbon signals.

COSY would show correlations between coupled protons. While there are no adjacent protons on the pyridine ring to show coupling, it could confirm the absence of such couplings.

Vibrational Spectroscopy Methodologies

FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum would be expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde would be prominent, typically appearing around 1700-1720 cm⁻¹. The C-H stretch of the aldehyde group usually appears as a pair of bands around 2820 and 2720 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. Additionally, characteristic C-O stretching bands for the methoxy groups would be present, typically in the 1000-1300 cm⁻¹ region.

Table 3: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) Range | Functional Group |

|---|---|---|

| C-H Stretch | 2800 - 2700 | Aldehyde (CHO) |

| C=O Stretch | 1720 - 1700 | Aldehyde (C=O) |

| C=C / C=N Stretch | 1600 - 1400 | Aromatic Pyridine Ring |

| C-O Stretch | 1300 - 1000 | Methoxy (Ar-O-CH₃) |

Note: This table is illustrative and based on theoretical principles. Actual wavenumbers require experimental measurement.

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show the characteristic vibrations of the molecule. The aromatic ring vibrations, especially the symmetric "ring breathing" mode, would be expected to produce a strong Raman signal. The C=O stretch of the aldehyde is also Raman active. Comparing the FTIR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule, as some vibrations may be strong in one technique and weak or absent in the other, which is governed by molecular symmetry and selection rules.

Mass Spectrometry Applications for Molecular Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ionized form. In the analysis of this compound, electron ionization mass spectrometry (EI-MS) would be employed. In this process, the molecule is bombarded with high-energy electrons, causing the removal of one electron to form a molecular ion (M⁺•), which is a radical cation. utexas.edu The mass-to-charge ratio (m/z) of this molecular ion provides the compound's molecular weight.

The molecular ion of this compound (C₈H₉NO₃) has a calculated molecular weight of 183.17 g/mol . chemspider.com Therefore, a prominent peak at an m/z of 183 would be expected in its mass spectrum. This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic ions. libretexts.org The analysis of these fragment ions provides crucial information about the molecule's structural components.

For this compound, several key fragmentation pathways can be predicted based on its functional groups: an aromatic aldehyde and two methoxy groups on a pyridine ring. libretexts.orgmiamioh.edu

α-Cleavage: A common fragmentation for aldehydes is the cleavage of the bond adjacent to the carbonyl group. This can result in the loss of a hydrogen radical (•H) to produce a stable acylium ion at m/z 182 (M-1), or the loss of the entire formyl group (•CHO) to yield a fragment at m/z 154 (M-29). miamioh.edu

Loss of Methoxy Group: Ethers and methoxy-substituted aromatic rings readily undergo fragmentation. The loss of a methyl radical (•CH₃) from one of the methoxy groups would result in a peak at m/z 168 (M-15). Alternatively, the loss of a methoxy radical (•OCH₃) would lead to a fragment at m/z 152. tutorchase.com

These fragmentation patterns create a unique "fingerprint" that aids in the structural confirmation of the compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Type of Fragmentation |

|---|---|---|

| 183 | [C₈H₉NO₃]⁺• | Molecular Ion (M⁺•) |

| 182 | [C₈H₈NO₃]⁺ | Loss of •H (α-cleavage) |

| 168 | [C₇H₅NO₃]⁺• | Loss of •CH₃ |

| 154 | [C₇H₈NO₂]⁺ | Loss of •CHO (α-cleavage) |

| 152 | [C₈H₉N O₂]⁺ | Loss of •OCH₃ |

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com Single-crystal X-ray diffraction, in particular, provides unparalleled detail about molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. carleton.edu The technique relies on the principle that a crystal lattice diffracts a beam of monochromatic X-rays in a predictable pattern, governed by Bragg's Law (nλ=2d sinθ). carleton.edu By measuring the intensities and positions of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed and refined to yield a complete crystal structure. carleton.eduuchicago.edu

For a compound like this compound, a single-crystal XRD analysis would provide precise data on its solid-state conformation. This would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. mdpi.com

Molecular Geometry: The exact bond lengths and angles of the pyridine ring, the aldehyde group, and the methoxy substituents.

Crystal Packing: How individual molecules of this compound arrange themselves in the crystal, including the identification of any intermolecular interactions like hydrogen bonding or π–π stacking. mdpi.com

While no publicly available crystal structure for this compound has been reported, the table below illustrates the type of crystallographic data that would be obtained from such an analysis.

Table 2: Illustrative Crystallographic Data Obtainable from Single-Crystal XRD

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice (e.g., P2₁/c) |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Bond Lengths (Å) | e.g., C=O, C-N, C-O |

| Bond Angles (°) | e.g., O=C-H, C-N-C |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. scielo.org.za When a molecule absorbs light of a specific wavelength, an electron is promoted from a lower energy molecular orbital to a higher energy one.

The structure of this compound contains a conjugated system composed of the pyridine ring and the carbonyl group of the aldehyde. This conjugation allows for specific electronic transitions:

π → π* transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They typically result in strong absorption bands.

n → π* transitions: These are lower-energy transitions where a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the pyridine ring) is promoted to a π* antibonding orbital. These absorptions are generally weaker than π → π* transitions. science-softcon.de

The two methoxy groups (-OCH₃) act as auxochromes, which are substituents that can modify the absorption characteristics of the chromophore. Their electron-donating nature is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max_). While a specific spectrum for this compound is not available, the expected transitions are summarized below.

Table 3: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Type of Transition | Orbitals Involved | Expected Relative Intensity |

|---|---|---|

| π → π* | π bonding → π* antibonding | High |

| n → π* | Non-bonding → π* antibonding | Low |

Surface-Sensitive Spectroscopic Techniques (e.g., XPS for chemical composition)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. lucideon.comchalcogen.ro The technique works by irradiating a sample with a beam of monochromatic X-rays, which causes the emission of core-level electrons. nih.gov The binding energy of these emitted photoelectrons is unique to each element and its specific chemical environment, allowing for detailed surface chemical analysis. lucideon.comarxiv.org

An XPS analysis of this compound would provide a survey scan identifying the presence of Carbon (C), Nitrogen (N), and Oxygen (O). High-resolution scans of the C 1s, N 1s, and O 1s regions would offer detailed chemical state information by revealing shifts in binding energy. chalcogen.ro

C 1s Spectrum: The C 1s signal would be deconvoluted into multiple peaks corresponding to the different carbon environments: the C=O of the aldehyde, the C-O of the methoxy groups, the C-N and C=N within the pyridine ring, and the C-C and C-H bonds. preprints.org

O 1s Spectrum: The O 1s signal would show distinct peaks for the doubly bonded oxygen in the aldehyde (C=O) and the singly bonded oxygen atoms in the two methoxy groups (C-O-C). preprints.org

N 1s Spectrum: The N 1s signal would correspond to the nitrogen atom within the pyridine ring.

This level of detail allows for the confirmation of the compound's functional groups and surface integrity. nih.gov

Table 4: Predicted XPS Core-Level Analysis for this compound

| Core Level | Chemical Environment | Information Obtained |

|---|---|---|

| C 1s | C=O, C-O, C-N, C-C, C-H | Confirms presence of aldehyde, methoxy, and pyridine ring carbons |

| O 1s | C=O, C-O-C | Differentiates carbonyl oxygen from ether oxygen |

| N 1s | Pyridinic Nitrogen | Confirms the chemical state of the nitrogen atom |

Applications in Advanced Chemical Research and Materials Science

Building Block in Complex Organic Synthesis

2,5-Dimethoxyisonicotinaldehyde has been identified as a versatile building block in the multi-step synthesis of complex organic molecules. Its aldehyde functionality, combined with the electronic properties imparted by the two methoxy (B1213986) groups on the pyridine (B92270) ring, makes it a reactive and useful precursor for creating more elaborate molecular architectures.

Research has prominently featured this compound as a key starting material in the synthesis of analogues of the anti-tuberculosis drug, bedaquiline. nih.govresearchgate.net In this context, it serves as a crucial precursor for constructing the C-unit, specifically the 3,5-dialkoxy-4-pyridyl moiety, which replaces the naphthalene (B1677914) ring of the original drug. nih.gov This substitution is part of a strategy to develop second-generation diarylquinoline drugs with improved properties, such as reduced lipophilicity and attenuated inhibition of the hERG channel, which is linked to cardiac side effects. nih.govresearchgate.net

The synthesis of these complex analogues involves the initial modification of this compound. For instance, it can be reduced using sodium borohydride (B1222165) to yield (2,5-dimethoxypyridin-4-yl)methanol, a key intermediate for further elaboration. nih.govresearchgate.net A published procedure reports this reduction with a high yield.

In other synthetic strategies aimed at elucidating drug metabolism, the aldehyde group of this compound is protected, for example, as a dioxolane. mdpi.com This allows for subsequent chemical transformations on other parts of the molecule, such as oxidation to an N-oxide, before deprotection and further reactions. mdpi.com This demonstrates its utility as a stable yet reactive precursor for creating a variety of structurally diverse and complex heterocyclic compounds. mdpi.com

Table 1: Synthetic Reactions Involving this compound

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Sodium borohydride, Methanol (B129727), 20 °C, 1 h | (2,5-dimethoxypyridin-4-yl)methanol | 95% | nih.gov |

| Aldehyde 52 (this compound) | 1,2-ethanediol, pyridinium (B92312) tosylate | Dioxalane 53 | Good | mdpi.com |

| Dioxalane 53 | m-CPBA | N-oxide 54 | 70% | mdpi.com |

| N-oxide 54 | Acetic anhydride (B1165640) (reflux) | Acetate 55 | 71% | mdpi.com |

| Acetate 55 | Trifluoroacetic acid | Aldehyde 56 | - | mdpi.com |

Based on the available scientific literature, there is no specific information detailing the use of this compound in the generation of chiral scaffolds.

Role in Catalysis and Photocatalysis

There is currently no available information in the reviewed scientific literature regarding the specific role of this compound in catalysis or photocatalysis.

No specific applications of this compound as a component in catalytic systems have been reported in the reviewed literature.

There is no information available in the scientific literature concerning the electrocatalytic applications of this compound.

Contribution to Novel Materials Development

Based on a review of the current scientific literature, there are no specific findings on the contribution of this compound to the development of novel materials.

Incorporation into Nanoparticle Formulations

Polymer Synthesis and Advanced Materials

While the direct polymerization of this compound is not described, the synthesis and properties of polymers from structurally related compounds, such as poly(2,5-dimethoxyaniline) (PDMA), have been investigated. PDMA is a conducting polymer that can be synthesized via chemical oxidative polymerization of 2,5-dimethoxyaniline. rsc.org A green chemistry approach for this synthesis has been reported, using a mild oxidizing system of HCl/NaCl/H₂O₂. rsc.org This method yields a nanostructured polymer powder with a high surface area. rsc.org

Another method for synthesizing PDMA and its salts is through a solid-phase mechanochemical route. researchgate.net This process has been shown to produce polymeric particles with notable physicochemical properties. researchgate.net The properties of PDMA salts, such as their crystalline behavior and electrochemical activity, have been evaluated using techniques like X-ray diffraction and cyclic voltammetry. researchgate.net

Table 1: Properties of Nanostructured Poly(2,5-dimethoxyaniline) (PDMA)

| Property | Value | Reference |

|---|---|---|

| Electrical Conductivity (σ) | ~ 10⁻¹ S cm⁻¹ | rsc.org |

| Specific Charge Storage Capacity (Csp) | ~205 F/g | rsc.org |

Development of Biomedical Materials (focused on material properties, not biological outcome)

Specific research on the use of this compound in the development of biomedical materials is not readily found. However, the properties of related polymers like poly(2,5-dimethoxyaniline) suggest potential areas of exploration. For instance, the thermal stability and conductivity of PDMA could be relevant material properties for certain biomedical applications, although further research would be needed to establish biocompatibility and specific performance characteristics.

Precursor in Chemical Biology Research

The aldehyde functionality of this compound makes it a useful precursor for the synthesis of more complex molecules for chemical biology research, including molecular probes and scaffolds for receptor ligands.

While direct examples of molecular probes synthesized from this compound are not prominent in the literature, the use of similar substituted aldehydes in the synthesis of probes is documented. For instance, in the design of bivalent ligands to study receptor heterodimerization, functionalized pharmacophores are linked via a spacer. nih.gov The synthesis of such complex molecules often involves coupling reactions where an aldehyde could be a key reactant. Furthermore, in the synthesis of bicyclic diketopiperazines as scaffolds for receptor probes, 2,4-dimethoxybenzaldehyde (B23906), a positional isomer, has been used in reductive amination reactions to build the desired molecular architecture. researchgate.net This suggests a viable synthetic route for incorporating the 2,5-dimethoxypyridinyl moiety into novel molecular probes.

The design of selective ligands for biological receptors is a significant area of medicinal chemistry. The synthesis of such ligands often relies on the use of molecular scaffolds that can be elaborated to interact with specific binding sites on the receptor. Aromatic aldehydes are common starting materials or intermediates in the synthesis of these scaffolds.

For example, the development of bitopic ligands for the D3 dopamine (B1211576) receptor involves the synthesis of molecules with a flexible scaffold that can interact with a secondary binding site on the receptor. nih.gov The synthesis of these complex molecules often involves the coupling of different fragments, where an aldehyde could serve as a handle for introducing specific substituents.

A key synthetic transformation that highlights the utility of aldehydes in this context is reductive amination. In the synthesis of bicyclic diketopiperazines, which can serve as scaffolds for receptor probes, 2,4-dimethoxybenzaldehyde has been successfully used in a reductive amination reaction with an amino methyl ester in the presence of a reducing agent like sodium triacetoxyborohydride. researchgate.net This reaction forms a new carbon-nitrogen bond and is a powerful tool for building molecular complexity. The same principle could be applied to this compound to generate novel scaffolds for receptor ligand design.

Table 2: Potential Synthetic Reactions of this compound for Scaffold Generation

| Reaction Type | Reactant | Product Type | Potential Application | Reference (by analogy) |

|---|---|---|---|---|

| Reductive Amination | Primary or Secondary Amine | Substituted Amine | Building block for complex ligands | researchgate.net |

| Wittig Reaction | Phosphonium Ylide | Alkene | Introduction of unsaturated moieties | General Organic Chemistry |

| Aldol (B89426) Condensation | Ketone or another Aldehyde | α,β-Unsaturated Carbonyl | Carbon-carbon bond formation | General Organic Chemistry |

Future Research Directions and Unexplored Avenues

Sustainable Synthesis Routes and Green Chemistry Integration

The development of environmentally benign synthetic methodologies for 2,5-dimethoxyisonicotinaldehyde is a paramount objective for future research. Current synthetic pathways often rely on traditional methods that may involve harsh reagents, significant energy input, and the generation of substantial waste. Future efforts will likely focus on the principles of green chemistry to create more sustainable and efficient processes.

Key research directions will include the exploration of catalytic systems that can facilitate the synthesis with high atom economy. This involves investigating the use of earth-abundant metal catalysts or even metal-free catalytic systems to reduce environmental impact and cost. Furthermore, the use of alternative and greener solvent systems, such as supercritical fluids or bio-based solvents, will be a critical area of investigation to minimize the use of volatile organic compounds. The integration of flow chemistry techniques could also offer significant advantages in terms of safety, scalability, and process control, leading to more sustainable manufacturing processes.

A comparative analysis of potential green synthesis strategies is presented below:

| Synthesis Strategy | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Identification of enzymes capable of pyridine (B92270) ring functionalization. |

| Photocatalysis | Use of light as a renewable energy source, potential for novel reaction pathways. | Development of efficient photocatalysts for C-H activation and functionalization. |

| Mechanochemistry | Reduced solvent usage, potential for novel solid-state reactivity. | Exploration of ball-milling techniques for the synthesis of precursors. |

Exploration of Novel Reactivity Patterns

The unique electronic nature of the this compound ring system, characterized by the electron-donating methoxy (B1213986) groups and the electron-withdrawing aldehyde and pyridine nitrogen, suggests a rich and underexplored reactivity profile. Future research will delve into uncovering and harnessing these novel reactivity patterns.

A primary focus will be on the selective activation and functionalization of the C-H bonds on the pyridine ring. This could lead to the development of new methods for creating complex molecular architectures with tailored properties. The aldehyde functionality also presents a versatile handle for a wide range of transformations, including but not limited to, novel condensation reactions, multicomponent reactions, and asymmetric synthesis. Investigating the interplay between the directing effects of the methoxy groups and the inherent reactivity of the pyridine ring will be crucial in predicting and controlling reaction outcomes.

Advanced Material Applications and Functionalization Strategies

The inherent properties of this compound make it an attractive building block for the creation of advanced materials. Its aromatic and polar nature suggests potential applications in the fields of polymer chemistry, coordination chemistry, and materials science.

Future research will likely explore the incorporation of this moiety into polymer backbones to create materials with enhanced thermal stability, specific optical properties, or improved charge transport characteristics. The aldehyde group provides a convenient point for post-polymerization modification, allowing for the fine-tuning of material properties. Furthermore, its ability to act as a ligand for metal ions opens up possibilities for the design of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, catalysis, and sensing.

Functionalization strategies will be key to unlocking these applications. This will involve the development of methods to graft this compound onto surfaces or to incorporate it into larger supramolecular assemblies.

Interdisciplinary Research with Emerging Technologies

The unique electronic and structural features of this compound position it as a candidate for integration with a variety of emerging technologies. Interdisciplinary collaborations will be essential to fully realize this potential.

In the realm of electronics, the compound could be investigated for its use in organic light-emitting diodes (OLEDs) or as a component in organic field-effect transistors (OFETs). Its photophysical properties, which are yet to be fully characterized, may reveal applications in sensing or imaging when combined with appropriate detection technologies. Furthermore, the convergence of nanotechnology and the chemistry of this compound could lead to the development of novel nanomaterials with tailored functionalities for applications in drug delivery or diagnostics. The exploration of its properties at the nanoscale, potentially through techniques like scanning tunneling microscopy and atomic force microscopy, could provide unprecedented insights into its behavior and guide the design of future technologies.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 2,5-Dimethoxyisonicotinaldehyde, and how can their efficiency be optimized?

- Methodological Answer : A common approach involves using substituted aromatic precursors (e.g., dimethoxy-substituted pyridine derivatives) subjected to formylation or oxidation reactions. For example, analogous syntheses of isonicotinaldehyde derivatives often employ Vilsmeier-Haack formylation or directed ortho-metalation strategies. Reaction efficiency can be optimized by adjusting catalyst loading (e.g., Lewis acids like AlCl₃), solvent polarity (e.g., DMF or THF), and temperature gradients to suppress side reactions. Post-synthesis, column chromatography with gradients of ethyl acetate/hexane is typically used for purification, followed by recrystallization for crystalline validation .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : Multi-nuclear NMR spectroscopy (¹H, ¹³C) is critical for confirming the aldehyde proton (δ ~9-10 ppm) and methoxy groups (δ ~3.8-4.0 ppm). FT-IR spectroscopy identifies characteristic carbonyl stretches (C=O at ~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns. For comparative analysis, X-ray crystallography may resolve ambiguities in stereoelectronic effects from methoxy substituents .

Q. How do researchers ensure purity and stability during storage of this compound?

- Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) to check for decomposition temperatures. Stability studies under inert atmospheres (argon or nitrogen) and low-temperature storage (-20°C in amber vials) minimize aldehyde oxidation. Accelerated degradation studies (e.g., 40°C/75% relative humidity) identify shelf-life thresholds using kinetic modeling (Arrhenius plots) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy groups at the 2- and 5-positions create an electron-rich aromatic system, enhancing nucleophilic aromatic substitution (SNAr) at the aldehyde position. Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity. For example, in Suzuki-Miyaura couplings, steric hindrance from methoxy groups may favor coupling at the 4-position. Kinetic isotope effects (KIE) and Hammett plots quantify substituent effects on reaction rates .

Q. How can catalytic systems be designed to improve the compound’s utility in synthesizing functional materials?

- Methodological Answer : Heterogeneous catalysts (e.g., Au-Pd nanoparticles on nitrogen-doped carbon) enhance aerobic oxidation efficiency, as demonstrated in analogous furan derivatives. Reaction optimization involves varying metal ratios (e.g., Au:Pd = 1:1), support porosity, and reaction parameters (pressure, temperature). Operando spectroscopy (e.g., in situ FT-IR) monitors intermediate formation, while ESR identifies radical species (e.g., superoxide radicals) critical for oxidation pathways .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Contradictions often arise from differing solvent systems or catalyst deactivation. Systematic Design of Experiments (DoE) with variables like solvent polarity, base strength, and ligand type (e.g., phosphines vs. N-heterocyclic carbenes) can isolate critical factors. Meta-analyses of published data using multivariate regression identify outliers. Reproducibility protocols (e.g., ASTM E2651) standardize reporting of reaction conditions .

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model intermolecular interactions (e.g., π-π stacking of the pyridine ring). Density Functional Theory (DFT) calculates binding energies with host molecules (e.g., cyclodextrins). Pair distribution function (PDF) analysis from X-ray scattering validates predicted assembly geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.